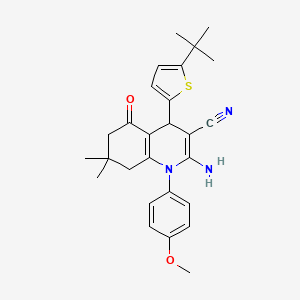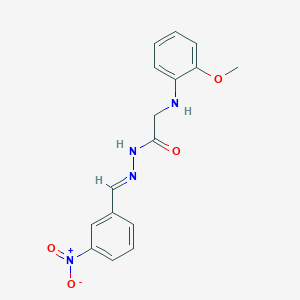
2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: (phew, let’s call it Compound X for brevity) belongs to the class of quinoline derivatives. Its complex structure combines aromatic rings, heterocycles, and functional groups. Here’s a simplified representation:
Compound X:StructureIUPAC Name:C28H29N3O2S:this compound
準備方法
Synthetic Routes:
Multicomponent Reaction (MCR): One synthetic approach involves a multicomponent reaction, where various starting materials react simultaneously to form Compound X. For example, a combination of aniline, tert-butyl isocyanide, 4-methoxybenzaldehyde, and 2-bromo-5-tert-butylthiophene can lead to the desired product.
Heterocyclic Synthesis: Another route involves constructing the quinoline ring system step by step, incorporating the necessary substituents.
Industrial Production: Industrial-scale production methods are proprietary and may involve modifications of the above synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial.
化学反応の分析
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles for substitution reactions.
科学的研究の応用
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.
Biological Studies: It may interact with specific receptors or enzymes.
Materials Science: Its unique structure could inspire novel materials.
類似化合物との比較
Compound X stands out due to its intricate structure and diverse applications. Similar compounds include other quinoline derivatives like Compound Y and Compound Z .
: Reference: Example synthetic route from literature (specific citation not available).
特性
| 311327-29-4 | |
分子式 |
C27H31N3O2S |
分子量 |
461.6 g/mol |
IUPAC名 |
2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H31N3O2S/c1-26(2,3)22-12-11-21(33-22)23-18(15-28)25(29)30(16-7-9-17(32-6)10-8-16)19-13-27(4,5)14-20(31)24(19)23/h7-12,23H,13-14,29H2,1-6H3 |
InChIキー |
YSGJICMERDHBRE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)OC)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11539976.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11539977.png)
![1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11539991.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540012.png)
![2-bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11540018.png)
![Phenyl 2-[(3,4-dimethylphenyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B11540040.png)


![1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)](/img/structure/B11540054.png)
![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11540072.png)
